KX2-391 dihydrochloride
CAS No.: 1038395-65-1
Cat. No.: VC0001561
Molecular Formula: C26H31Cl2N3O3
Molecular Weight: 504.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1038395-65-1 |
---|---|
Molecular Formula | C26H31Cl2N3O3 |
Molecular Weight | 504.4 g/mol |
IUPAC Name | N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;dihydrochloride |
Standard InChI | InChI=1S/C26H29N3O3.2ClH/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;;/h1-11,20H,12-19H2,(H,28,30);2*1H |
Standard InChI Key | CPTPOZGQCQXHJO-UHFFFAOYSA-N |
SMILES | C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4.Cl.Cl |
Canonical SMILES | C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4.Cl.Cl |
Chemical and Pharmacological Profile
Structural Characteristics
KX2-391 dihydrochloride features a benzyl-acetamide core modified with morpholinoethoxy and pyridinyl substituents, conferring both hydrophobicity and target-binding specificity. The dihydrochloride salt formulation enhances solubility in polar aprotic solvents (25.2 mg/mL in DMSO; 48.8 mg/mL in ethanol with warming), though it remains insoluble in aqueous solutions . X-ray crystallography studies reveal three-dimensional complementarity to the Src substrate-binding pocket, with the morpholino group facilitating hydrogen bonding to Thr338 and Gly344 residues .
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₂₆H₃₁Cl₂N₃O₃ |
Molecular Weight | 504.45 g/mol |
CAS Number | 1038395-65-1 |
Solubility (DMSO) | ≥25.2 mg/mL |
Storage Conditions | -20°C, desiccated |
Plasma Protein Binding | 92-95% (predicted) |
Pharmacokinetics
Oral administration achieves peak plasma concentrations within 2-4 hours, with dose-proportional exposure up to 40 mg BID . The compound demonstrates 68-72% oral bioavailability in murine models, unaffected by fed/fasted state . Metabolism occurs primarily via hepatic CYP3A4/5, producing inactive N-demethylated and glucuronidated metabolites excreted renally (60%) and fecally (35%) .
Mechanisms of Action
Src Kinase Inhibition
KX2-391 binds the substrate recognition site of SFKs (Kd = 1.2 nM), preventing phosphorylation of downstream effectors like FAK and STAT3 . In prostate cancer models, this suppresses epithelial-mesenchymal transition, reducing metastatic potential by 78% compared to ATP-competitive inhibitors . The peptidomimetic design avoids off-target kinase interactions, showing >100-fold selectivity over Abl and EGFR in kinase profiling assays .
Microtubule Disruption
Concurrent tubulin binding (IC₅₀ = 9 nM) induces reversible G2/M arrest through polymerization inhibition . Cryo-EM studies localize the interaction to the β-tubulin colchicine site, distinct from taxane-binding regions, enabling activity in multidrug-resistant lines (e.g., NCI/ADR-RES ovarian cancer: GI₅₀ = 56 nM vs. paclitaxel GI₅₀ = 5,943 nM) . This dual mechanism synergistically enhances cytotoxicity, with combination index values <0.3 in 85% of tested cell lines .
Preclinical Research Findings
Antineoplastic Activity
In hepatocellular carcinoma models, KX2-391 suppressed tumor growth by 89% at 10 mg/kg/day, outperforming sorafenib (67% inhibition) . Mechanistic studies in Hep3B cells demonstrated:
-
95% reduction in Src phosphorylation (Y416) at 50 nM
-
4.2-fold increase in caspase-3/7 activity within 24 hours
-
Complete microtubule network dissolution observed via immunofluorescence
Resistance Modulation
The compound circumvents common resistance pathways:
-
Retains potency against T315I-mutant BCR-ABL (GI₅₀ = 32 nM vs. imatinib GI₅₀ >10,000 nM)
-
Reverses P-glycoprotein-mediated efflux in MEX-SA/Dx5 uterine sarcoma (efflux ratio = 1.1 vs. doxorubicin ratio = 8.7)
Clinical Development
Phase I Solid Tumor Trial (N=44)
The dose-escalation study (0.5-50 mg BID) established:
-
MTD: 40 mg BID with DLTs including transaminitis (9%) and cytopenias (4.5%)
-
11 patients (25%) achieved stable disease ≥4 months
Table 2: Phase I Efficacy Outcomes
Tumor Type | Stable Disease Duration | Biomarker Response |
---|---|---|
Ovarian | >12 months | CA125 ↓ 68% |
Pancreatic | 6.2 months | CA19-9 ↓ 99.3% |
Papillary Thyroid | 5.8 months | Thyroglobulin ↓ 44% |
Actinic Keratosis Approval
The pivotal trial (N=702) demonstrated:
-
Complete clearance rate: 47% vs. 5% placebo (p<0.001)
-
Median time to lesion resolution: 15 days
-
Local skin reactions resolved within 4 days post-treatment vs. 12 days for 5-FU
Emerging Applications
Neurotoxin Inhibition
KX2-361, an analog with enhanced BBB penetration, inhibits botulinum neurotoxin A (BoNT/A) light chain protease activity (IC₅₀ = 380 nM). In motor neuron models, pre-treatment reduced SNAP-25 cleavage by 82%, while post-intoxication administration achieved 61% recovery .
Immunomodulatory Effects
Transcriptomic analysis revealed:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume